N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound characterized by its unique structure, which includes a bis(2-chloroethyl)amino group and a tetrahydrocarbazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced amines or alcohols. Substitution reactions typically result in the replacement of the bis(2-chloroethyl)amino group with the nucleophile.
Scientific Research Applications
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes or induction of cell death. The tetrahydrocarbazolyl moiety may also contribute to the compound’s biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-chloroethyl)amino]benzaldehyde
- 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- Bis(2-chloroethyl)amine derivatives
Uniqueness
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H30Cl2N4O |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H30Cl2N4O/c27-14-17-31(18-15-28)21-11-9-20(10-12-21)19-29-30-26(33)13-16-32-24-7-3-1-5-22(24)23-6-2-4-8-25(23)32/h1,3,5,7,9-12,19H,2,4,6,8,13-18H2,(H,30,33)/b29-19+ |
InChI Key |
NOKYJMXBACHFIR-VUTHCHCSSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
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